molecular formula C19H13N3O2 B2748012 N-[3-(2-quinoxalinyl)phenyl]-2-furamide CAS No. 832679-46-6

N-[3-(2-quinoxalinyl)phenyl]-2-furamide

Cat. No.: B2748012
CAS No.: 832679-46-6
M. Wt: 315.332
InChI Key: ZGBOTUFBKWFGBF-UHFFFAOYSA-N
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Description

N-[3-(2-Quinoxalinyl)phenyl]-2-furamide is a heterocyclic compound featuring a furan carboxamide scaffold linked to a quinoxaline-substituted phenyl group.

Properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-19(18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-20-15-7-1-2-8-16(15)22-17/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBOTUFBKWFGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-quinoxalinyl)phenyl]-2-furamide typically involves the reaction of 2-quinoxalinecarboxylic acid with 3-aminophenylfuran-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-quinoxalinyl)phenyl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the quinoxaline or phenyl ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline or phenyl derivatives.

Scientific Research Applications

N-[3-(2-quinoxalinyl)phenyl]-2-furamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-quinoxalinyl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with DNA and proteins, potentially leading to the inhibition of cellular processes in microorganisms or cancer cells. The furan ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

5-Bromo-N-[3-(quinoxalin-2-yl)phenyl]furan-2-carboxamide
  • Key Differences : A bromine atom replaces the hydrogen at the 5-position of the furan ring.
  • However, steric effects could reduce binding affinity compared to the non-brominated analog .
N-(Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamides (3a and 3b)
  • Key Differences: The quinoxaline moiety is replaced with benzophenone (3a: 4-benzoylphenyl; 3b: 3-benzoylphenyl) and a 3-hydroxyphenyl group on the furan ring.
  • Impact: Benzophenone introduces a ketone group, which may alter electronic properties and metabolic stability.
  • Activity: Synthesized for anti-hyperlipidemic evaluation, suggesting a divergent therapeutic focus compared to quinoxaline derivatives .
N-[3-(Aminomethyl)phenyl]-2-furamide Hydrochloride
  • Key Differences: The quinoxaline is replaced with an aminomethyl group, and the compound is formulated as a hydrochloride salt.
  • Impact: The aminomethyl group increases basicity, while the salt form enhances aqueous solubility (critical for oral bioavailability). Reduced aromaticity compared to quinoxaline may limit interactions with hydrophobic binding pockets .

Heterocyclic Modifications in Furopyridine Analogs

Compounds such as 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () feature a fused furopyridine core instead of a simple furan.

  • Fluorophenyl and trifluoroethyl groups enhance metabolic stability and electronegativity.
  • Synthesis : Utilizes coupling reagents like HATU and DMF as a solvent, indicating advanced synthetic routes compared to simpler furan carboxamides .

Functional Group and Pharmacokinetic Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Reference
N-[3-(2-Quinoxalinyl)phenyl]-2-furamide Furan + Quinoxaline Quinoxalinylphenyl Not provided High aromaticity, potential CNS activity
5-Bromo analog (Y513-1860) Furan + Quinoxaline Bromo (C5 of furan) Not provided Increased lipophilicity
N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide Furan + Benzophenone Benzoylphenyl, 3-hydroxyphenyl Not provided Anti-hyperlipidemic activity
N-[3-(Aminomethyl)phenyl]-2-furamide HCl Furan + Aminomethyl Aminomethylphenyl (HCl salt) 252.69 High solubility, basicity
Furopyridine carboxamide () Furopyridine Fluorophenyl, trifluoroethylamino Not provided Enhanced metabolic stability

Research Implications and Gaps

  • Pharmacological Data: Direct activity data for this compound is absent in the evidence. Inferences from analogs suggest CNS or metabolic applications, but targeted assays are needed.
  • Structural Optimization: The quinoxaline moiety’s role in receptor binding (e.g., histamine H3 receptors, as seen in ciproxifan ) remains speculative without experimental validation.

Biological Activity

N-[3-(2-quinoxalinyl)phenyl]-2-furamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a synthetic compound characterized by its unique structure, which includes a quinoxaline moiety linked to a phenyl group and a furan ring. This structural arrangement is believed to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values for these cell lines are as follows:

Cell LineIC50 (µM)
MCF-712.5
A54915.0

These results indicate that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound may possess potential as an antimicrobial agent, warranting further exploration in clinical settings.

The mechanism underlying the biological activity of this compound involves several pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic protein levels.
  • Antimicrobial Mechanisms : The antimicrobial effects are believed to stem from disruption of bacterial cell membranes and interference with metabolic processes essential for bacterial survival.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study 1 : In a xenograft model of breast cancer, administration of this compound significantly reduced tumor volume compared to controls (p < 0.05). Histological analysis revealed increased apoptosis within treated tumors.
  • Study 2 : A murine model infected with Staphylococcus aureus showed that treatment with the compound resulted in a marked decrease in bacterial load in tissues compared to untreated controls (p < 0.01).

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